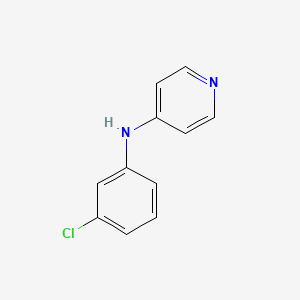

N-(3-chlorophenyl)pyridin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-chlorophenyl)pyridin-4-amine is an organic compound that belongs to the class of aromatic amines It consists of a pyridine ring substituted with an amino group at the 4-position and a 3-chlorophenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)pyridin-4-amine can be achieved through several methods. One common approach involves the reaction of 3-chloroaniline with 4-chloropyridine under basic conditions. The reaction typically proceeds via nucleophilic aromatic substitution, where the amino group of 3-chloroaniline attacks the 4-position of the pyridine ring, displacing the chlorine atom.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Nucleophilic Substitution

Pyridin-4-amine derivatives can form via nucleophilic aromatic substitution on chlorinated pyridine rings. For instance, pentachloropyridine reacts with formamide derivatives under basic conditions to yield substituted pyridin-4-amines:

Typical Reaction Parameters

-

Base: K₂CO₃ (1.5 mmol)

-

Solvent: Dry acetonitrile

-

Temperature: Room temperature (optimized at 86°C for improved yields)

A representative example is the synthesis of 2,3,5,6-tetrachloro-N-(3-chloro-4-fluorophenyl)pyridin-4-amine (6h):

| Parameter | Value |

|---|---|

| Yield | 60% |

| Melting Point | 135–138°C |

| ¹H NMR (DMSO-d₆) | δ 9.07 (s, NH), 7.19–6.81 (aromatic H) |

| IR | NH stretch at 3384.8 cm⁻¹ |

| Elemental Analysis | C: 36.5%, H: 1.2%, N: 7.6% |

Electrophilic Substitution

The aromatic chlorophenyl and pyridine rings in the compound are susceptible to electrophilic substitution. For example:

-

Chlorophenyl ring : Chlorine can direct electrophiles to the para or meta positions depending on substitution patterns.

-

Pyridine ring : The electron-withdrawing nature of the amine group may activate specific positions for electrophilic attack, though this requires further confirmation.

Reductive Alkylation

While not directly observed for this compound, reductive alkylation has been used for related pyridinamine derivatives. This method eliminates excess alkylating agents and employs carbonyl compounds with amine groups:

Key Considerations

-

Advantages : Reduced solvent usage, shorter reaction times.

-

Limitations : Requires optimization of reducing agents and reaction conditions .

Amide Formation

Amide derivatives of N-(3-chlorophenyl)pyridin-4-amine can form via reactions with acyl chlorides (e.g., 4-nitrobenzoyl chloride). For example, N-(3-chlorophenethyl)-4-nitrobenzamide was synthesized by reacting 2-(3-chlorophenyl)ethan-1-amine with 4-nitrobenzoyl chloride:

Mass Spectrometry Data

-

Fragmentation Pathways :

-

Pathway 1: Amide bond cleavage (m/z 150 for nitrophenylacyl ion).

-

Pathway 2: Sigma bond cleavage (m/z 167 for nitrobenzamidic ion).

-

-

ESI-MS : Dominant peak at m/z 150 (nitrophenylacyl fragment) .

Spectral Characterization

Key analytical data for synthesized derivatives include:

| Property | Example Data (Compound 6h) |

|---|---|

| ¹H NMR | δ 9.07 (s, NH), 7.19 (dd), 6.81 (m) |

| ¹³C NMR | δ 152.4 (Ar-CF), 148.2 (Ar-C) |

| IR | NH stretch at 3384.8 cm⁻¹ |

| Melting Point | 135–138°C |

Nucleophilic Substitution on Pyridine

The reaction of chlorinated pyridines with nucleophiles follows a two-step aromatic nucleophilic substitution mechanism:

-

Attack : Nucleophile (e.g., amine) attacks the pyridine ring at the 4-position.

-

Elimination : Leaving group (e.g., Cl⁻) departs, restoring aromaticity.

Electrophilic Substitution on Chlorophenyl

Electrophiles add to the chlorophenyl ring based on directing effects:

-

Chlorine : Ortho/para director.

-

Pyridinamine : Meta director (due to electron-withdrawing effects).

Scientific Research Applications

N-(3-chlorophenyl)pyridin-4-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)pyridin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

- N-(4-chlorophenyl)pyridin-4-amine

- N-(2-chlorophenyl)pyridin-4-amine

- N-(3-bromophenyl)pyridin-4-amine

Uniqueness

N-(3-chlorophenyl)pyridin-4-amine is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Biological Activity

N-(3-chlorophenyl)pyridin-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H9ClN\ and a molecular weight of approximately 220.65 g/mol. The compound features a pyridine ring substituted with a 3-chlorophenyl group at the nitrogen atom, which contributes to its distinctive electronic and steric properties.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-inflammatory , anticancer , and antimicrobial properties. Below is a summary of its notable activities:

1. Anticancer Activity

Several studies have highlighted the potential anticancer properties of this compound. Compounds with similar structural motifs have demonstrated significant interactions with cancer-related targets:

- Mechanism of Action : It is believed that the chlorophenyl moiety enhances binding affinity to specific enzymes and receptors involved in cancer pathways, potentially inhibiting tumor growth.

- Case Studies : In vitro studies showed that derivatives of this compound could inhibit cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Research Findings : Preliminary studies suggest that this compound can modulate inflammatory pathways, which may be beneficial in treating conditions characterized by excessive inflammation.

3. Antimicrobial Properties

This compound has shown promise as an antimicrobial agent:

- Activity Against Pathogens : Research indicates moderate antibacterial activity against certain strains, making it a candidate for further development as an antibiotic.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. The following table summarizes some related compounds and their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-chlorophenyl)pyridin-2-amine | Chlorophenyl group at position 4 | Different position of the chlorophenyl substituent |

| 3-(4-chlorophenyl)pyridine | Pyridine ring directly attached to chlorophenyl | Lacks amine functionality |

| N-(3-fluorophenyl)pyridin-4-amine | Fluorine substitution instead of chlorine | Potentially different biological activity |

This table illustrates how variations in substitution patterns can influence biological activity, underscoring the importance of SAR studies in drug development.

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways, leading to therapeutic effects.

- Receptor Binding : It shows potential for binding to receptors, modulating their activity and influencing cellular responses.

Computational Studies

Recent advancements in computational chemistry have facilitated docking studies that provide insights into the binding modes and affinities of this compound with various biological targets. These studies support its candidacy for further pharmacological exploration .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-chlorophenyl)pyridin-4-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution or Buchwald-Hartwig amination. For example, in a related compound (N-(4-chlorophenyl)-4-methylpyridin-2-amine), 2-chloro-4-methylpyridine reacts with 4-chloroaniline under thermal conditions (120–150°C) without solvents, followed by purification via recrystallization from ethanol . Optimization strategies include:

- Catalyst selection : Copper(I) bromide and cesium carbonate improve coupling efficiency in heterocyclic systems .

- Solvent-free conditions : Minimizes side reactions and simplifies purification.

- Post-synthesis analysis : HPLC (≥99% purity) and mass spectrometry (HRMS-ESI) confirm molecular weight and purity .

Table 1: Comparison of Reaction Conditions

| Precursor | Catalyst/Solvent | Temperature | Yield | Purity Validation |

|---|---|---|---|---|

| 2-Chloro-pyridine derivative | None (solvent-free) | 150°C | 59% | HPLC, NMR |

| 4-Bromo-aniline derivative | Cu(I)Br, Cs₂CO₃ | 35°C | 17.9% | HRMS-ESI, ¹H/¹³C NMR |

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?

Methodological Answer:

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard . Key steps:

- Data collection : Monoclinic systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 17.784 Å, b = 6.226 Å) .

- Hydrogen bonding : N–H···N interactions form dimeric aggregates via eight-membered {⋯NCNH}₂ synthons, stabilizing the lattice .

- Dihedral angles : Non-planar geometry (e.g., 48.03° between pyridyl and chlorophenyl rings) influences packing .

Table 2: Crystallographic Data

| Parameter | N-(4-Chlorophenyl)-4-methylpyridin-2-amine | N-(4-Chlorophenyl)thieno-pyridine |

|---|---|---|

| Space group | P21/c | P21/c |

| Unit cell dimensions | a = 17.784 Å, b = 6.226 Å | a = 17.784 Å, b = 6.226 Å |

| Hydrogen bonds | N–H···N (2.12 Å) | N–H···N, C–H···Cl |

Advanced Research Questions

Q. What computational methods are employed to predict the molecular arrangement of this compound derivatives in layered materials?

Methodological Answer:

Molecular dynamics (MD) and density functional theory (DFT) simulate intercalation in materials like zirconium sulfophenylphosphonate . For example:

- Force fields : AMBER or CHARMM parameters model van der Waals and electrostatic interactions.

- Simulation outcomes : Derivatives (e.g., nitro or methyl groups) adopt tilted orientations within interlayer spaces, affecting material stability .

- Validation : Experimental XRD data cross-validate computational predictions .

Q. How can functionalization of the pyridine or chlorophenyl rings modulate biological activity, and what analytical techniques validate these modifications?

Methodological Answer:

- Functionalization strategies :

- Triazole addition : Enhances antifungal activity (e.g., via Cu-catalyzed azide-alkyne cycloaddition) .

- Trifluoromethyl groups : Improve metabolic stability (validated via HRMS-ESI, m/z 354.072 ).

- Biological assays : Minimum inhibitory concentration (MIC) tests against Pseudomonas aeruginosa biofilms .

- Analytical validation : ¹H/¹³C NMR confirms regioselectivity; HRMS-ESI verifies molecular weight .

Q. What strategies address contradictory reports on the biological efficacy of this compound analogs?

Methodological Answer:

Contradictions often arise from:

- Impurity profiles : Trace byproducts (e.g., unreacted precursors) skew bioassay results. Mitigate via rigorous HPLC purification .

- Assay variability : Standardize conditions (e.g., pH, temperature) using controls like tobramycin in biofilm studies .

- Structural confirmation : Single-crystal XRD resolves ambiguities in regiochemistry .

Table 3: Addressing Data Contradictions

| Issue | Resolution Strategy | Example Evidence |

|---|---|---|

| Variable MIC values | Re-test under standardized assay conditions | |

| Unreported byproducts | HPLC-MS impurity profiling | |

| Ambiguous regiochemistry | X-ray crystallography |

Properties

Molecular Formula |

C11H9ClN2 |

|---|---|

Molecular Weight |

204.65 g/mol |

IUPAC Name |

N-(3-chlorophenyl)pyridin-4-amine |

InChI |

InChI=1S/C11H9ClN2/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-8H,(H,13,14) |

InChI Key |

CXWUXSUANKKWJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=CC=NC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.